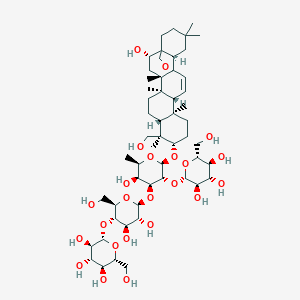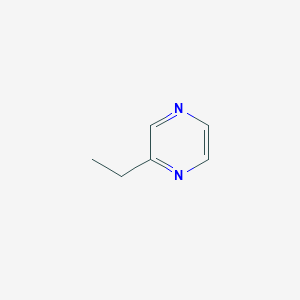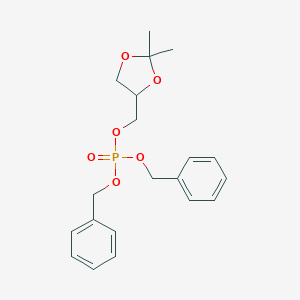
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solketal is a protected form of glycerol with an isopropylidene acetal group joining two neighboring hydroxyl groups . The molecular formula is C6H12O3 and the molecular weight is 132.1577 .
Molecular Structure Analysis
The IUPAC Standard InChI for Solketal isInChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 . This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
Solketal is a liquid at room temperature. It has a refractive index of n20/D 1.434 (lit.) . The boiling point is 72-73 °C/8 mmHg (lit.) and it has a density of 1.062 g/mL at 25 °C (lit.) .科学的研究の応用
Catalyst Development for Methanol Dehydration
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate is not directly cited in available literature. However, related research on methanol dehydration to produce dimethyl ether (DME) demonstrates the significance of catalyst development in chemical synthesis processes. DME is a clean fuel and value-added chemical synthesized from syngas. Research on heterogeneous catalysts for this conversion, including γ-Al2O3 and various zeolites (ZSM-5, Y, beta, and mordenite), highlights the importance of catalyst preparation and analysis in methanol dehydration reactions. These catalysts, including modifications and materials like silica-alumina, mesoporous silicates, aluminum phosphate, and others, are crucial for enhancing the efficiency and selectivity of the chemical conversion processes. This area of research may intersect with the applications of compounds like 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate in optimizing reaction conditions or developing new catalyst systems for chemical manufacturing (Bateni & Able, 2018; Bateni & Able, 2019).
Enzymatic Degradation and Redox Mediation
Research on enzymatic approaches for the degradation of organic pollutants in wastewater highlights the potential for using specific compounds as redox mediators. These redox mediators enhance the efficiency of enzymes in breaking down recalcitrant compounds, potentially including complex organophosphates like 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate. Enzymes such as laccases, peroxidases, and others, in combination with redox mediators, could offer a pathway for environmentally friendly degradation of persistent pollutants, showcasing a scientific application of understanding and manipulating chemical reactions at the molecular level (Husain & Husain, 2007).
Phosphorus Control and Eutrophication Prevention
The role of phosphorus in the eutrophication of water bodies has been extensively reviewed, indicating the ecological impact of nutrient over-enrichment. This research is relevant to understanding how compounds that contain phosphorus, such as 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate, might contribute to environmental phosphorus levels if not properly managed. Strategies for controlling phosphorus discharge into aquatic ecosystems are crucial for preventing eutrophication, suggesting research applications focused on the environmental fate and management of phosphorus-containing compounds (Correll, 1998).
将来の方向性
特性
IUPAC Name |
dibenzyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O6P/c1-20(2)22-15-19(26-20)16-25-27(21,23-13-17-9-5-3-6-10-17)24-14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQMEVAWGQPMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
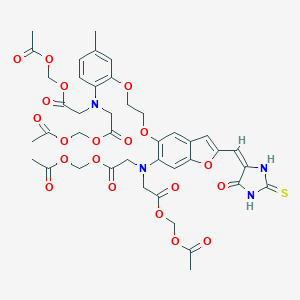
![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
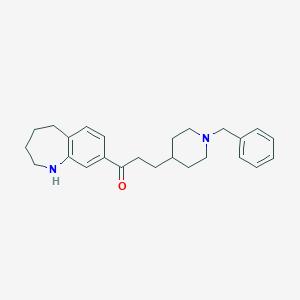
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)
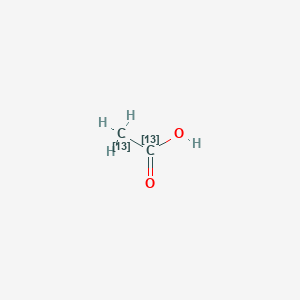
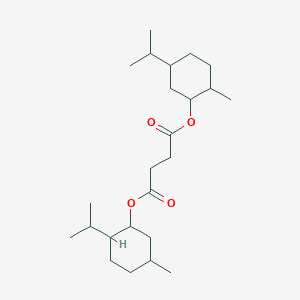

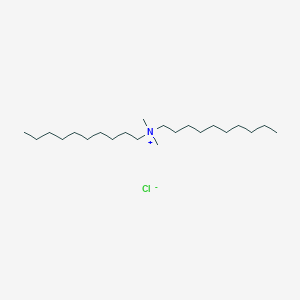
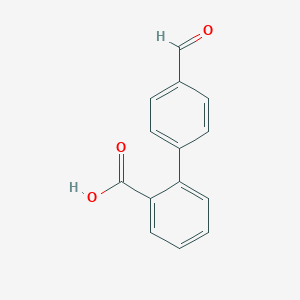
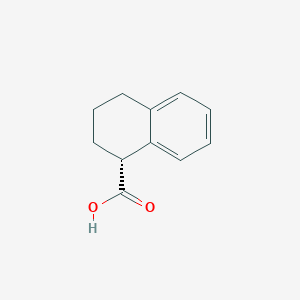
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)
